molecular formula C14H13N3O5S2 B562539 5-Hydroxymethyl meloxicam CAS No. 130262-92-9

5-Hydroxymethyl meloxicam

Cat. No. B562539
CAS RN: 130262-92-9
M. Wt: 367.394
InChI Key: LOOSAJMIEADILV-UHFFFAOYSA-N
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Description

5-Hydroxymethyl meloxicam is a benzothiazine . It is a derivative of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in rheumatic diseases and osteoarthritis . The molecular formula of 5-Hydroxymethyl meloxicam is C14H13N3O5S2 and its molecular weight is 367.4 g/mol .


Synthesis Analysis

The biotransformation of meloxicam was studied using Cunninghamella blakesleeana NCIM 687. The transformation was confirmed by HPLC and based on LC–MS–MS data, the metabolites were predicted as 5-hydroxymethyl meloxicam, 5-carboxy meloxicam, and a novel metabolite . Another study showed that meloxicam metabolism includes a detoxification pathway yielding 5-hydroxymethyl-meloxicam .


Molecular Structure Analysis

The IUPAC name of 5-Hydroxymethyl meloxicam is 4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s molecular structure .


Chemical Reactions Analysis

Meloxicam metabolism includes a detoxification pathway yielding 5-hydroxymethyl-meloxicam . The exact chemical reactions involved in this process are not detailed in the available literature.


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxymethyl meloxicam is 367.4 g/mol. It has a XLogP3 value of 1.8, indicating its lipophilicity. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Biotransformation

“5-Hydroxymethyl meloxicam” has been reported to be a metabolite produced by the transformation of meloxicam by the filamentous fungus Cunninghamella blakesleeana NCIM 687. This transformation and the effects of various parameters such as pH, temperature, media, incubation period, influence of solvents, and glucose were studied .

Pharmacokinetics

The compound is mentioned as an intermediate metabolite in the oxidation process of meloxicam, which is excreted to a lesser extent (9% of dose). The cytochrome P-450 2C9 plays an important role in this metabolic pathway .

Chemical Classification

“5-Hydroxymethyl meloxicam” belongs to the class of organic compounds known as benzothiazines, which are compounds containing a benzene ring fused to a thiazine ring .

Safety And Hazards

The safety data sheet for meloxicam, the parent drug of 5-Hydroxymethyl meloxicam, indicates that it is classified as having acute oral toxicity and can cause skin irritation and serious eye damage. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .

Future Directions

The genetic polymorphisms highlighted in a study would be beneficial for conducting clinical trials in East Asians with similar genetic backgrounds . The excellent solubility and anti-inflammatory properties of the particles compared to the initial drug, suggest that laser ablation is predicted to have wider applications in the development of drug formulations .

properties

IUPAC Name

4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOSAJMIEADILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156431
Record name 5-Hydroxymethyl meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl meloxicam

CAS RN

130262-92-9
Record name 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130262-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethyl meloxicam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxymethyl meloxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYMETHYL MELOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5'-Hydroxymethyl meloxicam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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